molecular formula C14H10Cl2INO B3694704 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide

2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide

Cat. No.: B3694704
M. Wt: 406.0 g/mol
InChI Key: BDMGNEASYXVUKW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide is an organic compound with a complex structure that includes chlorine, iodine, and benzamide functional groups

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO/c1-8-11(15)3-2-4-13(8)18-14(19)10-7-9(17)5-6-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMGNEASYXVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a benzamide derivative followed by chlorination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure.

Scientific Research Applications

2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
  • 2-chloro-N-(3-chloro-2-methylphenyl)propanamide

Uniqueness

What sets 2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide apart from similar compounds is the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity. This makes it particularly useful in applications where iodine’s unique properties are advantageous, such as in radiolabeling for imaging studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide
Reactant of Route 2
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2-chloro-N-(3-chloro-2-methylphenyl)-5-iodobenzamide

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